molecular formula C12H11NO2 B3826154 1H-naphtho[1,2-e][1,3]oxazin-2-ol CAS No. 59631-59-3

1H-naphtho[1,2-e][1,3]oxazin-2-ol

Cat. No.: B3826154
CAS No.: 59631-59-3
M. Wt: 201.22 g/mol
InChI Key: HNZXWTJESCDKFM-UHFFFAOYSA-N
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Description

1H-Naphtho[1,2-e][1,3]oxazin-2-ol is a naphthalene-condensed 1,3-oxazine derivative that serves as a valuable synthetic intermediate and scaffold in organic and medicinal chemistry research. Compounds featuring the naphtho[1,2-e][1,3]oxazine core are of significant interest due to their diverse biological activities and utility in materials science. Naphthoxazine derivatives are key precursors for phenolic resins, such as polynaphthoxazines, which are formed via thermally induced ring-opening polymerization and are investigated as alternatives to traditional phenolic resins for advanced material applications . In pharmaceutical research, structurally related naphthoxazine compounds have demonstrated a range of promising biological activities. These include notable in vitro anticancer properties against breast cancer (MCF-7) and colon cancer (HCT116) cell lines, with some derivatives showing inhibitory potency comparable to established chemotherapeutic agents like 5-fluorouracil . Additionally, this class of compounds has been evaluated for antimicrobial activity against various human pathogenic fungi and bacterial strains . Recent studies have also identified specific naphtho[1,2-e][1,3]oxazine derivatives as potential acetylcholinesterase (AChE) inhibitors, suggesting their relevance in neurodegenerative disease research . The synthesis of naphthoxazine derivatives is often achieved through efficient, modern methods, including one-pot multi-component reactions, which can be facilitated by green catalysts under solvent-free conditions or with the aid of dehydrating agents like propylphosphonic anhydride (T3P®) . This compound is supplied for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult relevant safety data sheets and handle the compound according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-1,3-dihydrobenzo[f][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-13-7-11-10-4-2-1-3-9(10)5-6-12(11)15-8-13/h1-6,14H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZXWTJESCDKFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=CC=CC=C23)OCN1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391773
Record name ST50991624
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59631-59-3
Record name ST50991624
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Catalytic Approaches to 1h Naphtho 1,2 E 1 2 Oxazin 2 Ol and Its Derivatives

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and ability to generate complex molecules in a single step from simple starting materials. nih.govnih.gov For the synthesis of naphthoxazine derivatives, MCRs are the most prevalent and effective approaches.

The Mannich reaction is a classic organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. In the context of 1H-naphtho[1,2-e] researchgate.netnih.govoxazine (B8389632) synthesis, a Mannich-type condensation-cyclization is a cornerstone strategy. nih.gov This approach typically involves the reaction of a naphthol (like β-naphthol), an aldehyde (often formaldehyde), and a primary amine in a 1:2:1 molar ratio. nih.govnih.gov

The proposed mechanism for this reaction begins with the formation of an imine from the primary amine and formaldehyde (B43269). nih.gov Subsequently, β-naphthol attacks the imine intermediate. The resulting adduct then condenses with a second molecule of formaldehyde, leading to an intramolecular cyclization that forms the final 1,3-oxazine ring. nih.gov Various methods have been reported for this synthesis, including reactions conducted under neat (solvent-free) conditions. nih.gov

A widely employed and versatile method for synthesizing 1H-naphtho[1,2-e] researchgate.netnih.govoxazine derivatives is the one-pot, three-component coupling of a naphthol (commonly 2-naphthol), various aldehydes, and amines. researchgate.netnih.govresearchgate.net This strategy allows for significant structural diversity in the final products by simply varying the aldehyde and amine components.

For instance, a library of trans-1,3-diaryl-1H-naphtho[1,2-e] researchgate.netnih.govoxazines was synthesized through the multicomponent reaction of aliphatic amines, aromatic aldehydes, and β-naphthol. researchgate.net Similarly, the reaction of 2-naphthol (B1666908), aromatic aldehydes, and acetonitrile (B52724) in the presence of chlorosulfonic acid yields 1-[acetylamino(aryl)methyl]-2-naphthols, which are key precursors for oxazine derivatives. researchgate.net The reaction can also be carried out with urea (B33335) or thiourea (B124793) in place of a primary amine to yield 1,2-dihydro-1-arylnaphtho[1,2-e] researchgate.netnih.govoxazine-3-one or thione derivatives. jmaterenvironsci.comresearchgate.netafricaresearchconnects.com

The reaction conditions for these three-component couplings are often optimized to be environmentally benign, utilizing solvent-free conditions or green solvents. nih.govjmaterenvironsci.com

Table 1: Examples of Three-Component Reactions for Naphthoxazine Synthesis
NaphtholAldehydeAmine/Nitrogen SourceCatalyst/ConditionsProduct TypeReference
2-NaphtholAromatic AldehydesArylaminesCu(OTf)₂, (±)-CSA, Sonication1,3-Naphthoxazine derivatives nih.gov
β-NaphtholFormaldehydePrimary AminesFNAOSiPAMP/CuII, Solvent-free, RTNaphtho[1,2-e] researchgate.netnih.govoxazines nih.gov
2-NaphtholAromatic AldehydesUrea/ThioureaSnail Shell, Solvent-free, RefluxNaphtho[1,2-e] researchgate.netnih.govoxazin-3-one/thione jmaterenvironsci.comresearchgate.netafricaresearchconnects.com
2-NaphtholAromatic AldehydesAcetonitrileChlorosulfonic Acid1-(Acetylamino(aryl)methyl)-2-naphthols researchgate.net
β-NaphtholAliphatic/Aromatic AldehydesSecondary AminesBetti Reaction ConditionsBetti Bases (Aminobenzylnaphthols) researchgate.netchemicalpapers.com

Ring-Closure Reactions and Cyclization Protocols

Beyond the direct multicomponent approaches, the synthesis of the naphthoxazine ring can also be achieved through dedicated ring-closure or cyclization steps starting from pre-functionalized precursors.

Oxidative cyclization represents a powerful strategy for forming heterocyclic rings. nih.gov In the context of naphthoxazine synthesis, this can involve the oxidation of a suitable acyclic precursor to trigger ring formation. For example, an MnO₂-induced oxidative cyclization of dihydrotriazines, considered "formal" Schiff's bases, has been developed. urfu.ru This method provides access to naphthofuro-fused triazines via a C-C/C-O oxidative coupling reaction, which involves the nucleophilic addition of 2-naphthol to a 1,2,4-triazine (B1199460) followed by the oxidative cyclization step. urfu.ru While not directly forming 1H-naphtho[1,2-e] researchgate.netnih.govoxazin-2-ol, this methodology highlights the potential of oxidative C-O bond formation in constructing related fused heterocyclic systems. Another example involves the oxidative cyclization of (2-hydroxy-1-phenyl)ketoximes using lead tetraacetate (LTA) or sodium hypochlorite (B82951) to synthesize 3-substituted benzo[d]isoxazole-2-oxides, which are isomers of the target oxazinone structure. mdpi.com

A common and effective two-step approach involves the initial synthesis of an amino-substituted naphthol precursor, which then undergoes cyclization to form the oxazine ring. A prime example is the use of Betti bases, which are aminobenzylnaphthols prepared from the reaction of a naphthol, an aldehyde, and an amine. chemicalpapers.comdoi.org These Betti bases can then be cyclized. For instance, new 1-aryl-2,3-dihydro-1H-naphtho[1,2-e] researchgate.netnih.govoxazine derivatives bearing a sulfonamide moiety were synthesized from 1-(amino(aryl)methyl)naphthalen-2-ol hydrochloride (a Betti base salt) by reacting it with dimethyl arylsulfonylcarbonimidodithioate in the presence of a base. doi.org

In another variation, 1-amidoalkyl-2-naphthols, prepared via a multicomponent reaction, can undergo ring closure to yield oxazine derivatives. researchgate.net Similarly, a four-step synthesis of 14-aza-12-oxasteroids starts with 2-naphthol, which is converted to the corresponding amino-alcohol. This precursor then undergoes double dehydration and intramolecular cyclization with oxo-acids to form the complex heterocyclic framework containing an oxazine ring. mdpi.com

Catalytic Systems for Enhanced Synthesis

The efficiency, selectivity, and environmental friendliness of the synthetic routes to 1H-naphtho[1,2-e] researchgate.netnih.govoxazines are often significantly improved by the use of catalysts. A wide array of catalytic systems, from simple acids and bases to complex nanomaterials, have been explored.

Catalysts can be broadly categorized as homogeneous or heterogeneous. Homogeneous catalysts reported for this synthesis include p-Toluenesulfonic acid (P-TSA), TMSCl, and various ionic liquids like [bmim]Br. jmaterenvironsci.com Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and potentially reused, aligning with the principles of green chemistry. nih.gov

Recent research has focused on developing novel and sustainable catalysts. For example, a magnetic nanocatalyst based on an almond shell, FNAOSiPAMP/CuII, was designed and successfully used for the synthesis of naphtho[1,2-e] researchgate.netnih.govoxazines under solvent-free conditions at room temperature. nih.gov Another green and highly efficient catalyst is derived from snail shells, which function as a natural source of calcium carbonate. jmaterenvironsci.comresearchgate.netafricaresearchconnects.com This catalyst has been effectively used in the three-component synthesis of 1,2-dihydro-1-arylnaphtho[1,2-e] researchgate.netnih.govoxazine-3-ones under solvent-free conditions. jmaterenvironsci.comresearchgate.net Other notable catalysts include SiO₂-HClO₄, ZrOCl₂, and various metal nanoparticles (NPs) such as CuNPs and ZnO NPs. researchgate.netjmaterenvironsci.com

Table 2: Catalytic Systems for the Synthesis of Naphthoxazine Derivatives
CatalystReaction TypeKey AdvantagesReference
FNAOSiPAMP/CuIIThree-component (Naphthol, Amine, Formaldehyde)Novel, natural-based, reusable, solvent-free, room temp. nih.gov
Snail ShellThree-component (Naphthol, Aldehyde, Urea/Thiourea)Green, efficient, non-toxic, recyclable, solvent-free jmaterenvironsci.comresearchgate.netafricaresearchconnects.com
Cu(OTf)₂ and (±)-CSAThree-component (Naphthol, Arylamine, Aldehyde)Effective catalyst system under sonication nih.gov
SiO₂-HClO₄Three-component (Naphthol, Amine, Aldehyde)Heterogeneous catalyst researchgate.netjmaterenvironsci.com
Magnesium PerchlorateKabachnik-Fields Reaction (for α-aminophosphonates)Extremely efficient, solvent-free conditions nih.gov
Various (P-TSA, [bmim]Br, TMSCl, ZnONPs, CuNPs)Three-component (Naphthol, Aldehyde, Urea)Wide range of options with varying efficiencies jmaterenvironsci.com

Brønsted Acid Catalysis

Brønsted acids are effective catalysts for the synthesis of naphthoxazine derivatives, proceeding through the activation of carbonyl groups and facilitating condensation reactions. A variety of Brønsted acids, from simple organic acids to metal salts that act as Brønsted acids in solution, have been successfully employed.

p-Toluenesulfonic acid (p-TSA) *: As a readily available, inexpensive, and solid organic acid, p-TSA is a widely used catalyst for the synthesis of 1,2-dihydro-1-arylnaphtho[1,2-e] jmaterenvironsci.comresearchgate.netoxazine-3-ones. researchgate.net It efficiently catalyzes the one-pot, three-component condensation of 2-naphthol, aromatic aldehydes, and urea or thiourea.

Tannic Acid : This naturally occurring, biodegradable polyphenol has been explored as a green and efficient Lewis acid catalyst for the one-pot, solventless synthesis of 1-aminoalkyl-2-naphthol and 1-amidoalkyl-2-naphthol derivatives, which are precursors to naphthoxazines. researchgate.net The use of tannic acid aligns with the principles of green chemistry due to its low toxicity and renewability. researchgate.netresearchgate.net For the synthesis of aminoalkyl naphthols, an effective catalytic amount is 0.02 mmol, while for amidoalkyl naphthols, it is 0.03 mmol. researchgate.net

CuCl₂ : While often considered a Lewis acid, in the presence of moisture, copper(II) chloride can act as a Brønsted acid catalyst. Its application in the synthesis of naphthoxazine derivatives has been documented, contributing to the array of metal-based catalysts that are effective for this transformation.

Ceric Ammonium Nitrate (CAN) : CAN is a versatile reagent that can function as a one-electron oxidant and a Lewis acid catalyst. researchgate.net In the synthesis of 1,3-oxazine derivatives, CAN has been shown to be an efficient and eco-friendly catalyst, particularly in aqueous media at room temperature. africaresearchconnects.com A catalyst loading of 20 mol% is sufficient for the complete conversion of reactants. africaresearchconnects.com The reaction proceeds smoothly for a variety of primary amines, including those with electron-donating and electron-withdrawing substituents. africaresearchconnects.com

Table 1: Comparison of Brønsted Acid Catalysts in Naphthoxazine Synthesis
CatalystKey FeaturesTypical ConditionsReference
p-TSAInexpensive, solid, readily availableOne-pot, three-component condensation researchgate.net
Tannic AcidNatural, biodegradable, green catalystSolvent-less, one-pot multicomponent synthesis researchgate.net
CANEfficient in aqueous media, eco-friendlyRoom temperature, 20 mol% catalyst loading africaresearchconnects.com

Lewis Acid and Metal-Based Catalysis

Lewis acids and other metal-based catalysts play a crucial role in the synthesis of naphthoxazines by activating carbonyl groups towards nucleophilic attack. This category includes a diverse range of metal ions and complexes.

Cu(II) Catalysis : Copper(II) complexes have been effectively used in the synthesis of naphthoxazine derivatives. For instance, a novel nanocatalyst, FNAOSiPAMP/Cu(II), which is based on an almond shell support, has been developed for the eco-friendly synthesis of these compounds. nih.gov This catalyst promotes the reaction of β-naphthol, primary amines, and formaldehyde under solvent-free conditions at room temperature. nih.gov The catalyst is easily separable by an external magnet and can be reused multiple times without significant loss of activity. nih.gov

GO-Fe₃O₄-Ti(IV) Nanocatalyst : A graphene oxide-based magnetic nanocatalyst functionalized with titanium(IV) has been reported as a highly efficient, recoverable, and reusable catalyst for the synthesis of 2-aryl/alkyl-2,3-dihydro-1H-naphtho[1,2-e] jmaterenvironsci.comresearchgate.netoxazines. researchgate.netnih.govnih.gov This catalyst facilitates a one-pot synthesis from 2-naphthol, primary amines, and formaldehyde under solvent-free conditions at 65 °C. nih.gov The catalyst's magnetic nature allows for easy separation and reuse. researchgate.net

Low-Valent Titanium Reagents : Different low-valent titanium systems have been utilized to selectively synthesize a variety of naphtho[1,2-e] jmaterenvironsci.comresearchgate.netoxazine derivatives. nih.gov These reagents can induce chemoselective reactions of 1,3-diaryl-2,3-dihydro-1H-naphtho[1,2-e] jmaterenvironsci.comresearchgate.netoxazines with reagents like triphosgene (B27547) or triethyl orthoformate, leading to diverse products in short reaction times (around 15 minutes). nih.gov

Table 2: Performance of Various Lewis Acid and Metal-Based Catalysts
CatalystReactantsConditionsYield (%)Time (min)Reference
FNAOSiPAMP/Cu(II)Aniline, Formaldehyde, β-Naphthol0.04 g catalyst, Solvent-free, RT9825 nih.gov
GO-Fe₃O₄-Ti(IV)4-Methoxy aniline, Formaldehyde, 2-Naphthol0.4 g catalyst, Solvent-free, 65 °C92- nih.gov
Low-Valent Ti1,3-Diaryl-2,3-dihydro-1H-naphtho[1,2-e] jmaterenvironsci.comresearchgate.netoxazines, TriphosgeneTiCl₄/Sm-15 nih.gov

Organocatalysis and Other Catalytic Accelerants

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalysis. In the context of naphthoxazine synthesis, certain organic molecules have been shown to effectively catalyze the formation of the oxazine ring.

One notable example is the use of 2,6-pyridine dicarboxylic acid (PDCA) as an organocatalyst for the synthesis of various amidoalkyl-2-naphthols, which are key precursors for naphthoxazines. researchgate.net This method involves a one-pot multicomponent strategy, highlighting the potential of simple organic molecules to facilitate complex transformations. researchgate.net

Green Chemistry Approaches in Naphthoxazine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of naphthoxazines to develop more environmentally benign and sustainable processes. Key strategies include the use of solvent-free conditions, recoverable and reusable catalysts, and atom-economic reaction designs.

Solvent-Free Reaction Conditions

Conducting reactions without a solvent minimizes the use of volatile organic compounds (VOCs), which are often hazardous and contribute to environmental pollution. Several catalytic systems for naphthoxazine synthesis have been successfully adapted to solvent-free conditions.

For example, the synthesis of 1,2-dihydro-1-arylnaphtho[1,2-e] jmaterenvironsci.comresearchgate.netoxazine-3-one/thione derivatives using a snail shell catalyst proceeds efficiently at reflux under solvent-free conditions. jmaterenvironsci.comafricaresearchconnects.com Similarly, the Fe₃O₄@nano-cellulose/TiCl nanocatalyst facilitates the one-pot, three-component condensation of 2-naphthol, formaldehyde, and primary amines at room temperature via grinding, completely avoiding the need for a solvent. nih.gov These methods not only reduce waste but also often lead to shorter reaction times and simpler work-up procedures. nih.gov

Utilization of Recoverable and Reusable Catalysts

Nanocatalysts : Magnetic nanocatalysts, such as GO-Fe₃O₄-Ti(IV) and Fe₃O₄@nano-cellulose/TiCl, are particularly advantageous due to their high surface area, leading to high catalytic activity, and their magnetic properties, which allow for easy separation from the reaction mixture using an external magnet. researchgate.netnih.gov The GO-Fe₃O₄-Ti(IV) catalyst has been shown to be reusable for multiple cycles with only a slight decrease in efficiency. researchgate.net The Fe₃O₄@nano-cellulose/TiCl catalyst can be reused up to ten times without a significant loss of its catalytic activity. nih.gov

Snail Shell : As a natural and abundant material, snail shell has been employed as a green, non-toxic, and reusable catalyst. jmaterenvironsci.comafricaresearchconnects.com After the reaction, the catalyst can be simply filtered off and reused. jmaterenvironsci.com Studies have shown that the snail shell catalyst can be reused for at least five cycles with only a marginal decrease in product yield. jmaterenvironsci.com

Table 3: Reusability of Green Catalysts in Naphthoxazine Synthesis
CatalystReusability (Number of Cycles)Key AdvantageReference
GO-Fe₃O₄-Ti(IV)Multiple cyclesMagnetic separation researchgate.net
Fe₃O₄@nano-cellulose/TiClUp to 10 timesMagnetic separation, bio-based support nih.gov
Snail ShellAt least 5 timesNatural, abundant, simple filtration jmaterenvironsci.com

Atom-Economic and Environmentally Conscious Protocols

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Multicomponent reactions (MCRs), which are commonly used for the synthesis of naphthoxazines, are inherently atom-economic as they combine three or more reactants in a single step to form a product that incorporates most or all of the atoms of the starting materials. rsc.org This approach minimizes the formation of byproducts and waste.

Mechanistic Investigations and Reaction Pathway Elucidation

Analysis of Key Reaction Intermediates

The formation of the naphthoxazine ring is not a single-step process but involves the generation of highly reactive intermediates. The specific intermediates formed are often dependent on the starting materials and reaction conditions. Key proposed intermediates include o-naphthoquinone methides and related species.

In the oxidative cyclization of (E)-1-[(2-phenylhydrazono)methyl]naphthalen-2-ol to form a related naphthooxadiazine, a proposed mechanism involves the intermediacy of an o-naphthoquinone azomethide . mdpi.com This intermediate is believed to undergo a conjugated 6π-electrocyclization to yield the final heterocyclic product. mdpi.com This pathway highlights the importance of oxidation in generating the reactive quinone-like structure necessary for cyclization.

Another critical intermediate, the o-naphthoquinone nitrosomethide , has been identified in the oxidation of 2-hydroxy-1-naphthaldehyde (B42665) oxime with agents like lead(IV) acetate (B1210297) (LTA). nih.govresearchgate.net The formation of this intermediate is a pivotal step that can lead to different cyclized products. Depending on the molecular geometry and reaction conditions, the o-naphthoquinone nitrosomethide can undergo either o-cyclization to form naphtho[1,2-d]isoxazole derivatives or peri-cyclization to yield naphtho[1,8-de] researchgate.netnih.govoxazines. nih.govresearchgate.net

In multicomponent reactions, particularly those involving an amine, formaldehyde (B43269), and β-naphthol, the mechanism proceeds through different intermediates. Initially, a Mannich-type condensation between the amine and formaldehyde generates a reactive imine. nih.govnih.gov This is followed by a nucleophilic attack from the β-naphthol. The subsequent condensation with a second molecule of formaldehyde leads to an intermediate that undergoes intramolecular cyclization to form the 1H-naphtho[1,2-e] researchgate.netnih.govoxazine (B8389632) ring. nih.gov A similar highly reactive intermediate, described as an o-methylenequinone (or quinone methide) of the naphthalene (B1677914) series, has been proposed in the condensation of 1-dimethylaminomethyl-2-naphthols with bromopyrazoles to form related fused oxazine systems. osi.lv

Electrocylization and Cycloaddition Mechanisms

Pericyclic reactions, particularly electrocyclization, are fundamental to understanding the formation of the 1,3-oxazine ring in certain synthetic routes. The 1,6-electrocyclization of conjugated azapolyenes, such as 1-oxa-5-azahexatrienes, is a recognized method for constructing 2H-1,3-oxazine rings. mdpi.com

This mechanism is exemplified in the synthesis of a related 3-phenyl-3H-naphtho[1,2-e] researchgate.netnih.govnih.govoxadiazine. The reaction is proposed to proceed through an o-naphthoquinone azomethide intermediate, which is a type of oxazahexatriene. This intermediate then undergoes a disrotatory 6π-electrocyclization, a thermally allowed pericyclic reaction, to form the stable heterocyclic ring system. mdpi.com

In the more common multicomponent synthesis pathways, the final ring-closing step is an intramolecular cyclization. nih.govnih.gov After the formation of the Mannich base-type intermediate from β-naphthol, an amine, and formaldehyde, this species condenses with a second formaldehyde molecule. This creates an N-hydroxymethylated intermediate which then undergoes an intramolecular nucleophilic attack by the naphtholic oxygen onto the electrophilic carbon of the iminium ion moiety, resulting in the formation of the 1,3-oxazine ring. nih.gov While not a cycloaddition in the intermolecular sense, this intramolecular addition reaction is the key bond-forming event that completes the heterocycle.

Stereochemical Control and Diastereoselective Syntheses

The synthesis of substituted 1H-naphtho[1,2-e] researchgate.netnih.govoxazines can generate stereocenters, leading to the possibility of different diastereomers. In many multicomponent syntheses of 1,3-disubstituted naphthoxazines, there is a notable degree of stereochemical control, often favoring the formation of the trans isomer. researchgate.netnih.gov

For example, the synthesis of trans-1,3-diaryl-1H-naphtho[1,2-e] researchgate.netnih.govoxazines via multicomponent reactions involving aliphatic amines, aromatic aldehydes, and β-naphthol has been reported. researchgate.netresearchgate.net The preference for the trans configuration, where the substituents at positions 1 and 3 are on opposite sides of the oxazine ring, is likely due to it being the more thermodynamically stable arrangement, minimizing steric hindrance between the bulky aryl groups.

The three-dimensional structure of these molecules has been confirmed by crystallographic studies. For the related compound 1-phenyl-1H-naphtho[1,2-e] researchgate.netnih.govoxazin-3(2H)-one, X-ray diffraction analysis revealed that the naphthalene and benzaldehyde (B42025) groups are oriented at a dihedral angle of 89.48 (4)°. The oxazine ring itself is oriented at a dihedral angle of 13.36 (4)° with respect to the naphthalene system. nih.gov Such analyses are crucial for confirming the stereochemical outcome of these syntheses. While many reported syntheses show a high diastereoselectivity, the development of methods for selectively accessing the less stable cis isomers remains an area for further investigation.

Influence of Reaction Parameters on Pathway Selectivity

The selectivity and efficiency of the synthesis of 1H-naphtho[1,2-e] researchgate.netnih.govoxazine derivatives are highly dependent on various reaction parameters, including the choice of catalyst, solvent, and temperature.

Catalyst and Solvent Effects: The synthesis of 3-phenyl-2,4-dihydro-1H-naphtho[1,2-e] researchgate.netnih.govoxazine from formaldehyde, aniline, and β-naphthol has been optimized by studying different conditions. Research shows that a solvent-free approach using a heterogeneous nanocatalyst, FNAOSiPAMP/CuII, at room temperature provides the highest yield (95%) in the shortest time (15 minutes). nih.gov The use of a catalyst is crucial, as the reaction shows significantly lower yields without one. Both the amount of catalyst and the choice of solvent have a pronounced impact on the reaction's success.

Below is an interactive data table summarizing the optimization of reaction conditions for the synthesis of 3-phenyl-2,4-dihydro-1H-naphtho[1,2-e] researchgate.netnih.govoxazine. nih.gov

EntryCatalyst Amount (g)SolventTemperature (°C)Time (min)Yield (%)
10.01Ethanol (B145695)Reflux12050
20.02EthanolReflux9065
30.03EthanolReflux6080
40.04EthanolReflux4582
50.04MethanolReflux4570
60.04Acetonitrile (B52724)Reflux4560
70.04DichloromethaneReflux6040
80.04Toluene (B28343)Reflux6030
90.04WaterReflux120Trace
100.04None (Solvent-free)Room Temp.1595
110.04None (Solvent-free)601595
12NoneNone (Solvent-free)Room Temp.18020

Other catalysts, such as GO-Fe3O4–Ti(IV), have also been used effectively, enabling the reaction to proceed at 65 °C with high yields. nih.gov Simpler catalysts like CuCl2 have been employed for the synthesis of related naphthoxazinones, although this often requires higher temperatures (e.g., 120 °C) and longer reaction times. nih.gov

Temperature: Temperature plays a vital role in both reaction rate and, in some cases, pathway selectivity. While some modern catalytic systems allow for high yields at room temperature nih.gov, other procedures require heating to temperatures ranging from 65 °C to 120 °C to achieve efficient conversion. nih.govnih.gov In the oxidation of oxime precursors, low temperatures were found to be crucial for isolating certain intermediates or directing the reaction towards specific products. researchgate.net The choice of temperature is often a trade-off between reaction speed and the stability of the intermediates and final products.

Chemical Transformations and Functionalization of the Naphthoxazine Core

Derivatization via Spiro Annulation

Spirocyclic structures, which contain a single atom common to two rings, are of significant interest in medicinal chemistry due to their rigid three-dimensional conformations. The derivatization of the naphthoxazine core to include a spirocyclic center can be approached through dearomative annulation strategies involving the naphthol precursor.

One prominent method is the palladium-catalyzed direct [4+1] spiroannulation of ortho-C-H bonds of naphthols with cyclic diaryliodonium salts. nih.gov This reaction effectively transforms the naphthol into a spirofluorenyl naphthalenone under mild conditions. nih.gov The process involves a C-H activation and dearomatization sequence, directly converting the hydroxyl group into a carbonyl group and creating a spiro center adjacent to it. nih.gov While this transformation is demonstrated on the naphthol precursor, it represents a key step toward accessing spiro-naphthoxazines. The resulting spiro-naphthalenone could serve as an advanced intermediate for subsequent heterocyclization to form the desired spiro-naphthoxazine ring system.

Table 1: Examples of Dearomatizing Spiroannulation of Naphthols This table is based on analogous reactions of naphthols that serve as precursors to naphthoxazines.

Naphthol PrecursorCoupling PartnerCatalyst/ConditionsProduct TypeReference
2-Naphthol (B1666908)Cyclic Diaryliodonium SaltPd(OAc)₂, Ligand, BaseSpirofluorenyl Naphthalenone nih.gov
α-Aryl-β-naphtholsAlkynesPd(II) catalystSpiro-indene Derivatives researchgate.net

Transition-metal-catalyzed C–H activation has emerged as a powerful tool for constructing diverse spirocyclic scaffolds. rsc.org These methods often employ coupling partners like alkynes, diazo compounds, or alkenes to initiate the spiroannulation cascade. researchgate.netrsc.org

Functional Group Interconversions on the Oxazine (B8389632) Ring

The oxazine ring of the naphthoxazine core is amenable to various functional group interconversions, most notably reduction reactions. The cleavage of the C-O and N-C bonds within the heterocyclic ring allows for its transformation into other functional arrangements.

A key transformation is the reductive ring-opening of 2,3-dihydro-1H-naphth[1,2-e] researchgate.netrsc.orgoxazines to yield 1-(aminoalkyl)-2-naphthol derivatives. This conversion is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). For instance, naphthoxazine derivatives can be reduced with LiAlH₄ in a solvent like tetrahydrofuran (B95107) (THF) at room temperature to afford the corresponding chiral aminonaphthols in high yields (96–98%). This reaction effectively converts the cyclic ether and aminal functionalities of the oxazine ring back to the hydroxyl and amino groups characteristic of the Betti base precursors.

Table 2: Reduction of Naphthoxazine Derivatives

Naphthoxazine ReactantReagentSolvent/ConditionsProductYieldReference
Naphthoxazine derivative 23a/23bLiAlH₄THF, Room Temperature, 4-6 hAminonaphthol derivative 25a/25b96-98% nih.gov

Transformations of Betti Base Derivatives to Naphthoxazines

The synthesis of the 1H-naphtho[1,2-e] researchgate.netrsc.orgoxazine core is most commonly achieved through the transformation of Betti bases, which are 1-(aminoalkyl)naphthalen-2-ols. researchgate.net Betti bases are themselves the product of a one-pot multicomponent reaction between a naphthol, an aldehyde, and an amine. nih.gov

The conversion of a Betti base to a naphthoxazine is a cyclization reaction, typically involving condensation with an aldehyde, most frequently formaldehyde (B43269) or its polymer equivalent, paraformaldehyde. nih.gov This reaction constructs the oxazine ring by forming a methylene (B1212753) bridge between the amino and hydroxyl groups of the Betti base. The reaction is often carried out in a suitable solvent like toluene (B28343) or acetonitrile (B52724) at room temperature or under reflux conditions, leading to high yields of the desired naphthoxazine derivatives. nih.gov For example, reacting Betti base derivatives with paraformaldehyde in toluene at room temperature can produce the corresponding naphthoxazines in yields of 92–95%. nih.gov Similarly, bis-naphthoxazines can be synthesized by reacting Betti bases with aqueous formaldehyde in refluxing acetonitrile. nih.gov

Table 3: Synthesis of Naphthoxazines from Betti Base Derivatives

Betti Base DerivativeReagentSolvent/ConditionsProductYieldReference
Betti base derivatives 24a/24bParaformaldehydeToluene, Room Temp, 10-12 hNaphthoxazine derivatives 23a/23b92-95% nih.gov
Betti bases 68Formaldehyde (37%)Acetonitrile, Reflux, 5 hBis-(isoxazolyl-1,3-oxazine)naphthalenes 6776-89% nih.gov
Aminonaphthols 79Formaldehyde (35% aq.)THF, Room TemperatureNaphthoxazines 80N/A rsc.org

Synthesis of Naphthoxazine Conjugates and Hybrid Molecules

The naphthoxazine scaffold can be joined with other pharmacologically active moieties to create hybrid molecules or conjugates with potentially enhanced or novel biological activities. This strategy aims to combine the structural features of two different classes of compounds into a single molecule.

A notable example is the synthesis of naphthoxazine derivatives bearing an arylsulfonamide moiety. These hybrids have been prepared through a one-step method involving the reaction of Betti base salts with N-sulfonyldithioimidocarbonates in the presence of a base. This reaction proceeds in an aqueous ethanol (B145695) medium, providing a green synthetic route to 1-aryl-2,3-dihydro-1H-naphtho[1,2-e] researchgate.netrsc.orgoxazine derivatives containing a sulfonamide group in moderate to good yields (43–78%).

Furthermore, the concept of creating hybrid drugs has led to the synthesis of novel naphthalene-heterocycle hybrids where the naphthalene (B1677914) core, a key component of naphthoxazines, is linked to other heterocyclic systems like nicotinonitrile, pyran, and pyrazole. These complex structures are often synthesized via tandem reactions starting from functionalized naphthalene precursors, such as 3-formyl-4H-benzo[h]chromen-4-one, which react with various nucleophilic reagents to build the hybrid scaffold.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including naphthoxazine derivatives. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments offer detailed insights into the chemical environment of individual atoms and their relationships within the molecule.

1D NMR (¹H-NMR, ¹³C-NMR) for Chemical Shift Assignment

One-dimensional NMR, specifically proton (¹H) and carbon-13 (¹³C) NMR, provides fundamental information about the number and types of hydrogen and carbon atoms in a molecule.

¹H-NMR Spectroscopy: The ¹H-NMR spectra of 1H-naphtho[1,2-e] mdpi.comresearchgate.netoxazine (B8389632) derivatives typically show characteristic signals for the protons in the naphthyl and oxazine rings. For instance, in a series of 1,3-disubstituted-2,3-dihydro-1H-naphth[1,2-e] mdpi.comresearchgate.netoxazines, the protons on the oxazine ring (CH) appear as singlets in the range of δ 5.45-6.12 ppm. nih.gov The aromatic protons of the naphthyl group and any aryl substituents display complex multiplets in the aromatic region (typically δ 6.72-8.89 ppm). nih.gov In 3-substituted-2,4-dihydro-1H-naphtho[1,2-e] mdpi.comresearchgate.netoxazines, the methylene (B1212753) protons of the oxazine ring (O-CH₂-N and Ar-CH₂-N) appear as distinct singlets. For example, in 3-benzyl-2,4-dihydro-1H-naphtho[1,2-e] mdpi.comresearchgate.netoxazine, these signals are observed at δ 4.89 and 4.22 ppm, respectively. nih.govresearchgate.net

¹³C-NMR Spectroscopy: The ¹³C-NMR spectra complement the ¹H-NMR data by providing information on the carbon framework. In 1,3-disubstituted derivatives, the carbon atoms of the oxazine ring (CH) resonate at characteristic chemical shifts, for example, at δ 53.12 and 78.80 ppm for 1,3-di(2-thienyl)-2,3-dihydro-1H-naphth[1,2-e] mdpi.comresearchgate.netoxazine. nih.gov For 3-benzyl-2,4-dihydro-1H-naphtho[1,2-e] mdpi.comresearchgate.netoxazine, the methylene carbons of the oxazine ring are found at δ 46.55 and 55.17 ppm, while the carbon attached to both oxygen and nitrogen (O-C-N) appears at δ 81.55 ppm. nih.govresearchgate.net The numerous signals in the aromatic region correspond to the carbons of the naphthalene (B1677914) ring and any other aromatic substituents.

¹H-NMR Data for Selected 1H-naphtho[1,2-e] mdpi.comresearchgate.netoxazine Derivatives

This table presents the ¹H-NMR chemical shifts (δ) in ppm for characteristic protons of various 1H-naphtho[1,2-e] mdpi.comresearchgate.netoxazine derivatives.

CompoundCH (Oxazine Ring)Ar-H (Aromatic Protons)Reference
1,3-Di(2-thienyl)-2,3-dihydro-1H-naphth[1,2-e] mdpi.comresearchgate.netoxazine5.45 (s, 1H), 5.68 (s, 1H)6.72-7.91 (m, 12H) nih.gov
1,3-Di(3-phenoxyphenyl)-2,3-dihydro-1H-naphth[1,2-e] mdpi.comresearchgate.netoxazine5.51 (s, 1H), 6.12 (s, 1H)6.92-7.91 (m, 24H) nih.gov
1,3-Di(3-hydroxyphenyl)-2,3-dihydro-1H-naphth[1,2-e] mdpi.comresearchgate.netoxazine5.58 (s, 1H), 5.98 (s, 1H)6.73-7.82 (m, 14H) nih.gov
1-(3-Phenoxyphenyl)-3-(2-thienyl)-2,3-dihydro-1H-naphth[1,2-e] mdpi.comresearchgate.netoxazine5.53 (s, 1H), 6.11 (s, 1H)7.27-8.89 (m, 18H) nih.gov

¹³C-NMR Data for Selected 1H-naphtho[1,2-e] mdpi.comresearchgate.netoxazine Derivatives

This table displays the ¹³C-NMR chemical shifts (δ) in ppm for key carbon atoms in different 1H-naphtho[1,2-e] mdpi.comresearchgate.netoxazine derivatives.

CompoundOxazine Ring CarbonsAromatic/Other CarbonsReference
1,3-Di(2-thienyl)-2,3-dihydro-1H-naphth[1,2-e] mdpi.comresearchgate.netoxazine53.12, 78.80111.56, 120.45, 127.65, 128.53, 129.46, 146.34, 151.57 nih.gov
1,3-Di(3-phenoxyphenyl)-2,3-dihydro-1H-naphth[1,2-e] mdpi.comresearchgate.netoxazine54.80, 81.50117.31, 121.23, 126.80, 129.50, 130.21, 144.90, 152.61, 162.10 nih.gov
1,3-Di(3-hydroxyphenyl)-2,3-dihydro-1H-naphth[1,2-e] mdpi.comresearchgate.netoxazine56.20, 81.60112.84, 114.92, 117.36, 128.65, 130.38, 143.87, 157.10, 160.44 nih.gov
1-(3-Phenoxyphenyl)-3-(2-thienyl)-2,3-dihydro-1H-naphth[1,2-e] mdpi.comresearchgate.netoxazine54.40, 81.10112.45, 120.89, 123.47, 126.67, 128.48, 133.85, 145.98, 154.65 nih.gov

2D NMR for Connectivity and Spatial Relationships (COSY, HETCOR, NOESY)

Two-dimensional NMR techniques are indispensable for unambiguously assigning NMR signals and determining the detailed structure of complex molecules like naphthoxazines. mdpi.comnih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. slideshare.netyoutube.com In the context of naphthoxazines, COSY spectra would confirm the connectivity between adjacent protons in the naphthalene ring system and within any aliphatic or aromatic substituents.

HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of directly bonded proton and carbon atoms (¹H-¹³C). youtube.comspringernature.com For 1H-naphtho[1,2-e] mdpi.comresearchgate.netoxazin-2-ol derivatives, HSQC is crucial for assigning the signals of the CH and CH₂ groups in the oxazine ring to their corresponding proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are directly bonded. slideshare.net NOESY is particularly valuable for determining the stereochemistry and conformation of the molecule. For instance, it can be used to establish the relative configuration of substituents on the oxazine ring. mdpi.com

Detailed NMR analysis, including these 2D techniques, has been instrumental in confirming the trans relative configuration of substituents in certain phenanthrene-fused naphthoxazine derivatives. mdpi.com

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns (HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. This is a critical step in confirming the identity of a newly synthesized naphthoxazine derivative.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like many naphthoxazine derivatives. It typically produces protonated molecules [M+H]⁺, which can then be subjected to further fragmentation analysis (MS/MS). nih.gov

Fragmentation Patterns: The way a molecule breaks apart in the mass spectrometer provides valuable clues about its structure. libretexts.orglibretexts.org For example, in the mass spectra of 1,3-disubstituted-2,3-dihydro-1H-naphth[1,2-e] mdpi.comresearchgate.netoxazines, the molecular ion peak is observed, confirming their respective molecular weights. nih.gov The fragmentation patterns of nitazene (B13437292) analogs, which share a similar benzimidazole (B57391) core, often involve characteristic losses of side chains, which can be used to identify unknown related compounds. nih.gov

Mass Spectrometry Data for Selected 1H-naphtho[1,2-e] mdpi.comresearchgate.netoxazine Derivatives

This table shows the calculated and found mass-to-charge ratios (m/z) for several 1H-naphtho[1,2-e] mdpi.comresearchgate.netoxazine derivatives, confirming their molecular formulas.

CompoundMolecular FormulaCalculated m/zFound m/zReference
1,3-Di(2-thienyl)-2,3-dihydro-1H-naphth[1,2-e] mdpi.comresearchgate.netoxazineC₂₀H₁₅NOS₂349.06349 nih.gov
1,3-Di(3-phenoxyphenyl)-2,3-dihydro-1H-naphth[1,2-e] mdpi.comresearchgate.netoxazineC₃₆H₂₇NO₃521.20521 nih.gov
1,3-Di(3-hydroxyphenyl)-2,3-dihydro-1H-naphth[1,2-e] mdpi.comresearchgate.netoxazineC₂₄H₁₉NO₃369.14369 nih.gov
1-(3-Phenoxyphenyl)-3-(2-thienyl)-2,3-dihydro-1H-naphth[1,2-e] mdpi.comresearchgate.netoxazineC₂₈H₂₁NO₂S435.13435 nih.gov

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. libretexts.org For 1H-naphtho[1,2-e] mdpi.comresearchgate.netoxazine derivatives, characteristic IR absorption bands include:

C-O-C stretching: Asymmetric and symmetric stretching vibrations of the ether linkage in the oxazine ring are typically observed. For fused-ring naphthoxazines, these bands appear around 1246 cm⁻¹ (asymmetric) and 1065 cm⁻¹ (symmetric). datapdf.com

C-N stretching: The stretching vibration of the carbon-nitrogen bond in the oxazine ring is also a characteristic feature, often seen around 1192 cm⁻¹. datapdf.com

Aromatic C-H and C=C stretching: These vibrations appear in their characteristic regions of the IR spectrum, confirming the presence of the naphthalene ring system.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The UV-Vis spectra of naphthoxazine derivatives are characterized by absorption bands corresponding to π → π* transitions within the aromatic naphthalene system. The exact position and intensity of these bands can be influenced by the substituents on the naphthoxazine core. For example, the parent compound 1-naphthol (B170400) exhibits absorption maxima that can be compared to those of its oxazine derivatives to understand the effect of the heterocyclic ring on the electronic structure. nist.gov

Characteristic IR Absorption Bands for Fused-Ring Naphthoxazines

This table lists the characteristic infrared absorption frequencies (in cm⁻¹) for key functional groups in fused-ring naphthoxazine derivatives.

Vibrational ModeFrequency (cm⁻¹)Reference
CH₂ waggingNot specified datapdf.com
Ar-O-C antisymmetric stretching~1246 datapdf.com
C-N antisymmetric stretching~1192 datapdf.com
Ar-O-C symmetric stretching~1065 datapdf.com
Oxazine ring mode~920 datapdf.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's conformation in the solid state.

For the 2,3-dihydro-1H-naphtho[1,2-e] mdpi.comresearchgate.netoxazine system, a database search reveals that this fragment is quite rigid. nih.gov The crystal structure of 1-[(2,3-dihydro-1H-naphtho[1,2-e] mdpi.comresearchgate.netoxazin-2-yl)methyl]naphthalen-2-ol shows an intramolecular O-H···N hydrogen bond. nih.gov In the crystal, molecules can be linked by various intermolecular interactions, such as C-H···π and π-π stacking interactions, to form a three-dimensional network. nih.govnih.gov

Conformational Analysis of the Oxazine Ring (e.g., half-chair conformation)

X-ray crystallographic studies have shown that the oxazine ring in 2,3-dihydro-1H-naphtho[1,2-e] mdpi.comresearchgate.netoxazine derivatives typically adopts a half-chair conformation . nih.gov This is a common conformation for six-membered rings containing one double bond. The specific torsional angles within the oxazine ring are consistent across different derivatives, indicating the rigidity of this heterocyclic system. nih.gov For example, in 1-[(2,3-dihydro-1H-naphtho[1,2-e] mdpi.comresearchgate.netoxazin-2-yl)methyl]naphthalen-2-ol, the torsional angles are well within the ranges observed for other compounds containing the 2,3-dihydro-1H-naphtho[1,2-e] mdpi.comresearchgate.netoxazine fragment. iucr.org This conformational preference is a key feature of the molecular structure of these compounds.

Torsional Angles of the Oxazine Ring in a Naphthoxazine Derivative

This table presents the experimental torsional angles (in degrees) for the oxazine ring in 1-[(2,3-dihydro-1H-naphtho[1,2-e] mdpi.comresearchgate.netoxazin-2-yl)methyl]naphthalen-2-ol, as determined by X-ray crystallography.

Torsion AngleValue (°)Reference
O1—C1—N1—C2-64.2 (3) iucr.org
C1—N1—C2—C1248.9 (3) iucr.org
N1—C2—C12—C11-19.3 (3) iucr.org
C2—C12—C11—O10.5 (3) iucr.org
C12—C11—O1—C112.4 (3) iucr.org
C11—O1—C1—N145.3 (3) iucr.org

Intermolecular Interactions and Crystal Packing Motifs

Hydrogen Bonding: In the crystal structure of a derivative, 1-[(2,3-dihydro-1H-naphtho[1,2-e] nih.govdoi.orgoxazin-2-yl)methyl]naphthalen-2-ol, a notable intramolecular O-H...N hydrogen bond is observed, which results in the formation of an S(6) graph-set motif. nih.govnih.gov In related naphthoxazinone structures, intermolecular hydrogen bonds, including N-H...O and C-H...O interactions, play a crucial role in the formation of inversion dimers with R22(8) ring motifs. nih.govnih.govresearchgate.net These dimers are further linked into chains through N-H...O hydrogen bonds. nih.govnih.govresearchgate.net

C-H...π Interactions: These interactions are significant in the crystal packing of naphthoxazine derivatives. For instance, in 1-[(2,3-dihydro-1H-naphtho[1,2-e] nih.govdoi.orgoxazin-2-yl)methyl]naphthalen-2-ol, molecules are linked into inversion dimers by a pair of C-H...π interactions. nih.govnih.gov These dimers are further stabilized by another pair of weaker C-H...π interactions. nih.govnih.gov The connection of neighboring columns of molecules can also be facilitated by weak C-H...π interactions, contributing to the formation of a three-dimensional network. nih.govnih.gov In other derivatives, such as 2,2′-(ethane-1,2-diyl)bis(2,3-dihydro-1H-naphtho[1,2-e] nih.govdoi.orgoxazine), supramolecular chains are formed through short C-H...π contacts. researchgate.netepa.gov

π-π Stacking: Aromatic π-π stacking interactions are another key feature in the crystal assembly. In the structure of 1-[(2,3-dihydro-1H-naphtho[1,2-e] nih.govdoi.orgoxazin-2-yl)methyl]naphthalen-2-ol, the dimers are linked by a π-π interaction between adjacent 2,3-dihydro-1H-naphtho[1,2-e] nih.govdoi.orgoxazine ring systems, with a centroid-centroid distance of 3.6268 (17) Å, forming columns along the a-axis. nih.govnih.gov Similarly, in 1-phenyl-1H-naphtho[1,2-e] nih.govdoi.orgoxazin-3(2H)-one, π-π stacking is observed between the naphthalene phenyl rings with a centroid-centroid separation of 3.5977 (8) Å, which helps to consolidate the packing. nih.govnih.gov

Table 1: Intermolecular Interaction Data for Naphthoxazine Derivatives
Interaction TypeCompoundDescriptionDistance (Å)Reference
π-π stacking1-[(2,3-dihydro-1H-naphtho[1,2-e] nih.govdoi.orgoxazin-2-yl)methyl]naphthalen-2-olCentroid-centroid distance between adjacent naphthoxazine ring systems3.6268 (17) nih.govnih.gov
π-π stacking1-Phenyl-1H-naphtho[1,2-e] nih.govdoi.orgoxazin-3(2H)-oneCentroid-centroid separation between naphthalene phenyl rings3.5977 (8) nih.govnih.gov
O-H...N Hydrogen Bond1-[(2,3-dihydro-1H-naphtho[1,2-e] nih.govdoi.orgoxazin-2-yl)methyl]naphthalen-2-olIntramolecular, forming an S(6) graph-set motif2.627 (2) (N...O distance) nih.gov

Crystal Engineering Principles and Supramolecular Assembly

The principles of crystal engineering, which involve the design and synthesis of functional solid-state structures, are well-illustrated by the supramolecular assembly of naphthoxazine derivatives. The predictable nature of the non-covalent interactions discussed above allows for the rational construction of desired crystal packing.

The formation of a hierarchical supramolecular structure is a common theme. In the case of 1-[(2,3-dihydro-1H-naphtho[1,2-e] nih.govdoi.orgoxazin-2-yl)methyl]naphthalen-2-ol, the assembly begins with the formation of inversion dimers through C-H...π interactions. nih.gov These primary building blocks are then organized into one-dimensional columns via π-π stacking interactions. nih.gov Finally, these columns are interconnected through weaker C-H...π interactions to create a stable three-dimensional network. nih.govnih.gov

The consistent conformation of the 2,3-dihydro-1H-naphtho[1,2-e] nih.govdoi.orgoxazine fragment, as indicated by a survey of the Cambridge Structural Database, suggests that this rigid moiety acts as a reliable scaffold for building more complex supramolecular architectures. nih.gov The oxazine ring in these structures typically adopts a half-chair conformation. nih.govnih.gov This conformational rigidity, combined with the specific intermolecular interactions, provides a robust platform for the application of crystal engineering principles to design materials with desired properties.

Table 2: Supramolecular Assembly in Naphthoxazine Derivatives
CompoundPrimary MotifSecondary AssemblyTertiary NetworkReference
1-[(2,3-dihydro-1H-naphtho[1,2-e] nih.govdoi.orgoxazin-2-yl)methyl]naphthalen-2-olInversion dimers via C-H...π interactionsColumns via π-π stacking3D network via weak C-H...π interactions nih.govnih.gov
1-Phenyl-1H-naphtho[1,2-e] nih.govdoi.orgoxazin-3(2H)-oneInversion dimers via C-H...O hydrogen bonds (R22(8) loops)Chains via N-H...O hydrogen bondsConsolidated by C-H...π and π-π stacking nih.govnih.govresearchgate.net
2,2′-(ethane-1,2-diyl)bis(2,3-dihydro-1H-naphtho[1,2-e] nih.govdoi.orgoxazine)-Supramolecular chains via C-H...π contacts- researchgate.netepa.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity Predictions

Studies on related spiroxazine photochromic compounds, which share the naphthoxazine moiety, have utilized DFT to optimize ground-state geometries. researchgate.net Time-dependent DFT (TD-DFT) has been instrumental in calculating the excitation energies of different isomeric forms, providing insights into their electronic spectra. researchgate.net These calculations have helped in understanding the mechanism of ring-opening in the excited states, a key process in their photochromic behavior. researchgate.net

The electronic properties of heterocyclic compounds, including oxazine (B8389632) derivatives, are often characterized by their frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap (ΔE) are crucial in determining the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov

For a representative triazine derivative, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine these and other global reactivity descriptors. irjweb.com Although specific values for 1H-naphtho[1,2-e] researchgate.netnih.govoxazin-2-ol are not available, the table below illustrates the type of data generated from such calculations for a related heterocyclic compound.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT

Parameter Description Illustrative Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.2967
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.8096
ΔE (HOMO-LUMO Gap) Energy difference between HOMO and LUMO 4.4871
Chemical Hardness (η) Resistance to change in electron distribution 2.2435
Electronegativity (χ) Power to attract electrons -
Chemical Potential (μ) Escaping tendency of electrons -

Data presented is illustrative and based on a triazine derivative, not 1H-naphtho[1,2-e] researchgate.netnih.govoxazin-2-ol. irjweb.com

Furthermore, Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, are used to predict sites for nucleophilic and electrophilic attack by visualizing the electron density distribution. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Protein Interactions (theoretical models only)

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational landscapes and the intricate details of ligand-protein interactions. For the naphtho[1,2-e] researchgate.netnih.govoxazine scaffold, MD simulations have been utilized to understand the binding mechanisms of its derivatives with biological targets.

In a study of 2-aryl/alkyl-2,3-dihydro-1H-naphtho[1,2-e] researchgate.netnih.govoxazine derivatives with anticonvulsant activity, molecular simulations were performed to investigate their binding affinities as agonists for the γ-aminobutyric acid A (GABA-A) receptor. nih.gov These simulations help to elucidate the stability of the ligand-receptor complex and identify key interactions that contribute to the biological activity. The results from such simulations can strongly correlate with experimental biological data. nih.gov

MD simulations typically follow a molecular docking study to refine the predicted binding pose and assess its stability over time. The simulation tracks the movements of the ligand and protein atoms, providing insights into conformational changes and the persistence of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Quantitative Structure-Activity Relationship (QSAR) Modeling (purely theoretical and predictive frameworks)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies have been found for 1H-naphtho[1,2-e] researchgate.netnih.govoxazin-2-ol, the principles of QSAR are widely applied in drug discovery for various classes of compounds, including those with anticonvulsant properties.

The general approach of a QSAR study involves:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is chosen.

Descriptor Calculation: A variety of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

For anticonvulsant agents, QSAR models can guide the design of new derivatives with improved potency and reduced toxicity by identifying the key structural features that influence their activity.

In Silico Screening and Molecular Docking Studies (focused on theoretical binding mechanisms and scaffold optimization)

In silico screening and molecular docking are fundamental computational tools in drug discovery for identifying potential drug candidates and understanding their binding mechanisms at a molecular level. Several studies have employed molecular docking to investigate the interaction of naphtho[1,2-e] researchgate.netnih.govoxazine derivatives with various biological targets.

These studies aim to predict the preferred binding orientation of a ligand within the active site of a protein and to estimate the strength of the interaction, often represented by a docking score or binding energy. This information is invaluable for scaffold optimization and the rational design of more potent and selective inhibitors.

Table 2: Examples of Molecular Docking Studies on Naphtho[1,2-e] researchgate.netnih.govoxazine Derivatives

Derivative Class Biological Target Key Findings
2-Aryl/alkyl-2,3-dihydro-1H-naphtho[1,2-e] researchgate.netnih.govoxazines GABA-A Receptor Identification of critical amino acid residues (e.g., Thr262, Asn265, Met286, Phe289, and Val290) involved in binding, providing a hypothetical mechanism for their anticonvulsant action. nih.gov
3-(4-Chlorophenyl)-1-phenyl-2,3-dihydro-1H-naphtho[1,2-e] researchgate.netnih.govoxazine Acetylcholinesterase (AChE) Derivatives showed high affinity for the AChE active site, with the lowest binding free energy observed for the 3-(4-chlorophenyl)-1-phenyl substituted analog, suggesting potential as AChE inhibitors for conditions like Alzheimer's disease.
2-Pyrimidinyl-2,3-dihydro-1H-naphtho[1,2-e] researchgate.netnih.govoxazines Tubulin (Colchicine binding site) Docking studies revealed a high affinity for the colchicine binding site of tubulin, indicating a potential mechanism for their potent cytotoxic activities against cancer cell lines.

These in silico studies highlight the versatility of the naphtho[1,2-e] researchgate.netnih.govoxazine scaffold and demonstrate how computational approaches can effectively guide the exploration of its therapeutic potential.

Applications in Advanced Materials and Chemical Synthesis

Role as Versatile Synthetic Intermediates for Complex Organic Molecules

The 1H-naphtho[1,2-e] Current time information in Bangalore, IN.nih.govoxazine (B8389632) framework serves as a valuable scaffold for the synthesis of a wide array of complex organic molecules. Its derivatives are key intermediates in the preparation of biologically active compounds and other functional organic materials. nih.govdoi.orgresearchgate.net

The synthesis of these oxazine derivatives often begins with a Mannich-type condensation reaction involving a naphthol, an aldehyde, and a primary amine. nih.gov For instance, 2-naphthol (B1666908) can be reacted with an aldehyde and an amine to yield various substituted 1,3-disubstituted-2,3-dihydro-1H-naphth[1,2-e] Current time information in Bangalore, IN.nih.govoxazines. nih.gov These compounds can then be further modified. For example, the oxazine ring can be opened to produce 1-(aminosubstituted methyl)-2-naphthols, which are themselves useful building blocks. nih.gov

A notable application is in the synthesis of novel spiroheterocycles. naturalspublishing.com For example, 1-(Aryl(phenylamino)methyl)naphthalen-2-ol derivatives, which can be considered precursors to naphthoxazines, react with α-oxoketene dithioacetal to form oxazine derivatives. These can then undergo further reactions with reagents like malononitrile (B47326) or cyclopentanone (B42830) to create complex spiro compounds with potential biological activities. naturalspublishing.com

Furthermore, the reactivity of the naphthoxazine ring system allows for the introduction of various functional groups, leading to a diverse library of molecules. nih.gov For example, chemoselective reactions using low-valent titanium reagents can be employed to synthesize derivatives such as trans-1,3-diaryl-1H-naphtho[1,2-e] Current time information in Bangalore, IN.nih.govoxazine-2(3H)-carbonyl chloride and 1-aryl-2-benzyl-1,2-dihydronaphtho[1,2-e] Current time information in Bangalore, IN.nih.govoxazine-3-one. nih.gov This versatility underscores the importance of 1H-naphtho[1,2-e] Current time information in Bangalore, IN.nih.govoxazin-2-ol derivatives as pivotal intermediates in organic synthesis.

Utilization as Precursors for Chiral Ligands in Asymmetric Catalysis

The inherent chirality that can be introduced into the 1H-naphtho[1,2-e] Current time information in Bangalore, IN.nih.govoxazine structure makes its derivatives promising precursors for the development of chiral ligands for asymmetric catalysis.

The synthesis of enantiopure 1,3-amino-alcohols from naphthoxazine precursors is a key step in this direction. nih.gov These chiral amino-alcohols can then be utilized to create a variety of chiral ligands. While the direct use of 1H-naphtho[1,2-e] Current time information in Bangalore, IN.nih.govoxazin-2-ol itself as a chiral ligand precursor is an area of ongoing research, the broader class of 1,3-oxazine and oxazolidine (B1195125) derivatives has shown significant promise. For instance, chiral 1,3-oxazolidines derived from norephedrine (B3415761) have been successfully used as ligands in the enantioselective addition of diethylzinc (B1219324) to aryl aldehydes, achieving good enantioselectivities. researchgate.net This suggests a strong potential for naphthoxazine-based systems to be developed into effective chiral ligands for a range of asymmetric transformations.

Potential in Polymer Chemistry for Novel Materials Development (e.g., polynaphthoxazines)

Derivatives of 1H-naphtho[1,2-e] Current time information in Bangalore, IN.nih.govoxazin-2-ol are valuable monomers for the synthesis of high-performance polymers, particularly polynaphthoxazines. These polymers are a class of phenolic resins known for their exceptional thermal stability, mechanical properties, and low water absorption, making them attractive alternatives to traditional phenolic resins. nih.govresearchgate.net

The polymerization of naphthoxazine monomers occurs through a thermally induced ring-opening reaction of the oxazine ring, which leads to the formation of a cross-linked phenolic structure. nih.gov This process can be initiated by heating the monomer, and the resulting polynaphthoxazine exhibits a high glass transition temperature and excellent thermal stability. datapdf.com

The properties of the final polymer can be tailored by modifying the structure of the naphthoxazine monomer. For example, the incorporation of flexible polymer chains, such as poly(propyleneoxide), into the naphthoxazine structure can lead to materials with improved processability and flexibility. researchgate.net Research has also explored the synthesis of naphthoxazine-functionalized polymers like poly(ε-caprolactone), where the naphthoxazine unit acts as a functional end-group that can undergo thermal curing to form thermosets. researchgate.net

The development of fused-ring naphthoxazines has opened up new avenues for creating polymers with even higher thermal stability. datapdf.com These monomers have been shown to polymerize at lower temperatures compared to traditional benzoxazines, offering potential advantages in processing. datapdf.com The resulting polymers exhibit a rigid and condensed aromatic structure, contributing to their superior thermal properties. researchgate.net

Table 1: Examples of Naphthoxazine-Based Polymers and Their Properties

Monomer/Polymer SystemKey FeaturesPotential Applications
Polynaphthoxazines from 2-naphtholHigh thermal stability, good mechanical properties. nih.govHigh-performance composites, adhesives, and coatings.
Naphthoxazine-functionalized poly(propyleneoxide)Increased flexibility and processability. researchgate.netToughened thermosets, advanced coatings.
Naphthoxazine end-chain poly(ε-caprolactone)Thermally curable macromonomers. researchgate.netSegmented thermosets with tailored properties.
Fused-ring polynaphthoxazinesLower polymerization temperature, enhanced thermal stability. datapdf.comMaterials for demanding high-temperature applications.

Exploration in Photochromic Systems (mechanistic and design aspects)

The 1,3-oxazine ring system, including naphtho Current time information in Bangalore, IN.nih.govoxazine derivatives, has been a subject of interest in the field of photochromism. Photochromic molecules can reversibly switch between two different forms, each with distinct absorption spectra, upon irradiation with light. This property makes them suitable for applications such as ophthalmic lenses, optical data storage, and molecular switches.

The photochromic behavior of naphtho Current time information in Bangalore, IN.nih.govoxazines involves the light-induced cleavage of the C-O bond within the oxazine ring. nih.govrsc.org This ring-opening process generates a colored, zwitterionic species. The system then thermally reverts to the original colorless, closed-ring form in the dark. nih.govrsc.org

The kinetics of this switching process, including the speed of coloration and decoloration, are crucial for practical applications and can be tuned by modifying the molecular structure. For instance, the introduction of bulky or electron-donating/withdrawing groups can influence the stability of the open form and, consequently, the rate of thermal fading. nih.govrsc.org

Mechanistic studies, often employing time-resolved spectroscopy, have been instrumental in understanding the intricate details of the photochromic process. researchgate.net These studies have revealed the involvement of short-lived intermediates and different isomeric forms of the colored species, providing valuable insights for the rational design of new photochromic systems with optimized performance. researchgate.net While much of the detailed mechanistic work has focused on related naphthopyran systems, the fundamental principles are applicable to the design and understanding of photochromic naphthoxazines. researchgate.netnih.gov

Current Challenges and Future Research Directions

Deeper Mechanistic Understanding of Complex Naphthoxazine Formation

The mechanism of naphthoxazine formation via MCRs is generally believed to proceed through the initial formation of an iminium ion or a related electrophilic species from the aldehyde and the amine component. wikipedia.org This is followed by a nucleophilic attack from the electron-rich naphthol, leading to a Mannich or Betti base intermediate. rsc.orgwikipedia.orgchem-station.combeilstein-journals.org Subsequent intramolecular cyclization with another equivalent of the aldehyde (in the case of 2-substituted naphthoxazines) or a related carbonyl source would then yield the final heterocyclic ring. nih.gov

While this general pathway is accepted, the finer details, especially for the formation of a 2-hydroxy derivative, remain to be elucidated. Key questions that future research should address include:

What are the precise intermediates involved in the formation of the 2-hydroxy-1,3-oxazine ring?

How do reaction conditions (e.g., catalyst, solvent, temperature) influence the reaction pathway and the stability of these intermediates?

Can we spectroscopically or computationally identify and characterize the transition states to gain a more quantitative understanding of the reaction kinetics?

A deeper mechanistic understanding is crucial for optimizing reaction conditions, minimizing side products, and ultimately designing more efficient and selective synthetic routes.

Rational Design Principles for New Derivatives with Tunable Chemical Characteristics

The development of new molecules with specific, desired properties is a cornerstone of modern chemistry. For 1H-naphtho[1,2-e] Current time information in Bangalore, IN.researchgate.netoxazin-2-ol , establishing clear structure-property relationships is a key future objective. The introduction of the hydroxyl group at the 2-position is expected to significantly influence the molecule's electronic and steric properties compared to its 2-alkyl or 2-aryl counterparts.

Future research in this area should focus on:

Systematic Derivatization: Synthesizing a library of derivatives with substituents at various positions of the naphthalene (B1677914) ring and the oxazine (B8389632) core to probe their effects on properties such as solubility, reactivity, and biological activity.

Spectroscopic and Crystallographic Analysis: Utilizing techniques like NMR, FT-IR, and X-ray crystallography to precisely determine the three-dimensional structure and electronic distribution of these new derivatives. This information is vital for understanding how structural modifications translate into changes in chemical behavior.

Correlating Structure with Function: Systematically testing the synthesized derivatives in various applications to establish clear correlations between their chemical structure and their performance. For instance, in the context of medicinal chemistry, this would involve assays for anticancer or anticonvulsant activity. nih.govdoi.org

The ability to rationally design new derivatives with predictable and tunable characteristics will be a major step forward in harnessing the full potential of the 1H-naphtho[1,2-e] Current time information in Bangalore, IN.researchgate.netoxazin-2-ol scaffold.

Advanced Computational Tools for Predictive Molecular Design

In recent years, computational chemistry has become an indispensable tool in the design and study of new molecules. For a relatively unexplored compound like 1H-naphtho[1,2-e] Current time information in Bangalore, IN.researchgate.netoxazin-2-ol , computational methods can provide valuable insights even before a molecule is synthesized in the lab.

Future research should leverage advanced computational tools to:

Predict Molecular Properties: Employing Density Functional Theory (DFT) and other quantum chemical methods to calculate key properties such as molecular geometry, electronic structure, and spectroscopic signatures. This can aid in the identification of promising synthetic targets.

Simulate Reaction Mechanisms: Using computational modeling to explore potential reaction pathways for the synthesis of the target molecule and its derivatives. This can help in understanding the feasibility of different synthetic routes and in identifying potential side reactions.

Virtual Screening for Biological Activity: Performing molecular docking and other in silico screening techniques to predict the binding affinity of 1H-naphtho[1,2-e] Current time information in Bangalore, IN.researchgate.netoxazin-2-ol derivatives to various biological targets. This can help in prioritizing compounds for synthesis and experimental testing, particularly in drug discovery programs. nih.gov

The synergy between computational prediction and experimental validation will be crucial for accelerating the discovery and development of new functional molecules based on this scaffold.

Expanding the Scope of Naphthoxazine Applications in Emerging Fields of Chemical Science

While substituted naphthoxazines have shown promise as anticancer and anticonvulsant agents, the potential applications of 1H-naphtho[1,2-e] Current time information in Bangalore, IN.researchgate.netoxazin-2-ol and its derivatives are likely much broader. nih.govdoi.org The unique electronic and structural features imparted by the 2-hydroxyl group could open doors to new and exciting areas of chemical science.

Future research should explore applications in:

Materials Science: The presence of a hydroxyl group could make these compounds interesting monomers for the synthesis of novel polymers with unique thermal and optical properties. The related benzoxazines are known to undergo ring-opening polymerization. conicet.gov.ar

Catalysis: The naphthoxazine scaffold, particularly with the introduction of a chiral center and a hydroxyl group, could serve as a ligand for asymmetric catalysis.

Sensing and Imaging: The fused aromatic system and the potential for hydrogen bonding could make these compounds suitable for the development of fluorescent probes for the detection of specific ions or molecules.

Photoprotective Agents: Given that some naphthoxazine derivatives have been investigated for their antioxidant and photoprotective properties, the 2-hydroxy derivative could also exhibit interesting behavior in this regard. nih.gov

Exploring these and other emerging fields will be key to unlocking the full scientific and technological potential of this intriguing class of heterocyclic compounds.

Q & A

Q. How can computational tools aid in the design of novel naphthoxazine derivatives?

  • Answer:
  • DFT calculations (e.g., B3LYP/6-31G*) predict regioselectivity and transition state energies .
  • Molecular dynamics simulations model protein-ligand interactions to prioritize derivatives with high binding affinity .
  • QSAR models correlate substituent electronic parameters (e.g., Hammett σ) with bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.